molecular formula C13H12O2S B12630123 1-[2-(Methanesulfonyl)ethenyl]naphthalene CAS No. 918341-14-7

1-[2-(Methanesulfonyl)ethenyl]naphthalene

Cat. No.: B12630123
CAS No.: 918341-14-7
M. Wt: 232.30 g/mol
InChI Key: ADJSIWONQXARFE-UHFFFAOYSA-N
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Description

1-[2-(Methanesulfonyl)ethenyl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to a naphthalene ring. The molecular structure of this compound provides it with unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]naphthalene typically involves the reaction of naphthalene derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-[2-(Methanesulfonyl)ethenyl]naphthalene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]naphthalene involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The naphthalene ring can participate in π-π interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Vinylnaphthalene
  • β-Vinylnaphthalene
  • 2-Ethenylnaphthalene

Comparison: 1-[2-(Methanesulfonyl)ethenyl]naphthalene is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties compared to other naphthalene derivatives. This group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

918341-14-7

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-(2-methylsulfonylethenyl)naphthalene

InChI

InChI=1S/C13H12O2S/c1-16(14,15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3

InChI Key

ADJSIWONQXARFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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